2-Bromo-4-methylnaphthalen-1-amine
Description
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-bromo-4-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,13H2,1H3 |
InChI Key |
DVPHRFCASYQLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Methylnaphthalen 1 Amine
Regioselective Bromination Strategies
The introduction of a bromine atom at the C-2 position of a 4-methylnaphthalen-1-amine (B1584152) framework requires overcoming the challenge of directing the electrophile to the desired location, given the activating and directing effects of the existing methyl and amino groups.
Electrophilic Aromatic Bromination Precursor Studies
Electrophilic aromatic bromination is a fundamental method for introducing bromine onto an aromatic ring. baranlab.org The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the naphthalene (B1677914) core. For a precursor such as 4-methylnaphthalen-1-amine, the amino group is a powerful ortho-, para-directing group, while the methyl group is a weaker ortho-, para-director. Direct bromination would likely lead to a mixture of products, with bromination occurring at positions ortho and para to the strongly activating amino group.
To achieve the desired 2-bromo substitution, a common strategy involves the use of a protecting group on the amine to modulate its directing strength and to prevent side reactions. Acetanilides, for example, are less activating than the corresponding anilines and can provide steric hindrance to direct incoming electrophiles. In the case of N-acetyl-4-methylnaphthalen-1-amine, the acetylated amino group at C-1 would direct an incoming electrophile to the C-2 position.
A plausible synthetic approach would involve the bromination of N-acetyl-4-methylnaphthalen-1-amine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent, followed by deprotection of the acetyl group to yield the target compound. A patent describing the bromination of 1-methylnaphthalene (B46632) with NBS to yield 4-bromo-1-methylnaphthalene highlights the utility of NBS for the regioselective bromination of naphthalene derivatives. google.com
Table 1: Representative Conditions for Electrophilic Bromination of Naphthalene Derivatives
| Starting Material | Brominating Agent | Solvent | Catalyst | Product | Yield (%) | Reference |
| 1-Methylnaphthalene | N-Bromosuccinimide | Acetonitrile (B52724) | - | 4-Bromo-1-methylnaphthalene | - | google.com |
| p-Cresol | Bromine | Dichloromethane | - | 2-Bromo-4-methylphenol | - | google.com |
Note: The table presents data from analogous reactions to illustrate the potential conditions for the desired transformation.
Directed Ortho-Metalation Approaches for Bromination
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile, such as a bromine source, to introduce the substituent with high regioselectivity. organic-chemistry.org
For the synthesis of 2-Bromo-4-methylnaphthalen-1-amine, the amine group itself can be converted into a potent DMG. For instance, the N-pivaloyl or N-carbamoyl derivatives of 4-methylnaphthalen-1-amine could serve as effective DMGs. The bulky pivaloyl group or a dialkylcarbamoyl group can direct the lithiation specifically to the C-2 position. Subsequent quenching of the lithiated intermediate with a suitable electrophilic bromine source, like 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane, would install the bromine atom at the desired location.
Table 2: Examples of Directing Groups for Directed Ortho-Metalation
| Directing Group | Base | Electrophile | Reference |
| -CONR₂ (Amide) | n-BuLi | Br₂ | wikipedia.orgorganic-chemistry.org |
| -OCONR₂ (Carbamate) | s-BuLi/TMEDA | I₂ | uwindsor.ca |
| -NHCOR (Amide) | t-BuLi | MeOD | wikipedia.org |
Note: This table provides examples of directing groups and conditions from general DoM literature.
Methylation and Amination Sequence Optimization
Nitration-Reduction Pathways for Amine Installation
An alternative strategy involves the introduction of the amino group at a later stage of the synthesis. This pathway could commence with a precursor such as 2-bromo-4-methylnaphthalene. Nitration of this intermediate would be expected to occur at the C-1 position, directed by the methyl group and influenced by the existing bromine atom, to yield 2-bromo-4-methyl-1-nitronaphthalene. The synthesis of the analogous 1-bromo-4-methyl-2-nitrobenzene has been reported, suggesting the viability of this approach on the naphthalene system. nih.gov
The subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron powder in acetic acid. This sequence offers a reliable method for installing the amino group at the final step. The nitration of naphthalene itself typically yields 1-nitronaphthalene (B515781) with high regioselectivity. scitepress.org
Table 3: Conditions for Nitration and Reduction of Aromatic Compounds
| Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |
| Nitration | Naphthalene | HNO₃/H₂SO₄ in 1,4-dioxane | 1-Nitronaphthalene | 96-97 | scitepress.org |
| Reduction | 1-Bromo-4-nitrobenzene | Fe/NH₄Cl | 4-Bromoaniline | - | - |
Note: The table includes data from analogous reactions to demonstrate the feasibility of the proposed steps.
Buchwald-Hartwig Amination Precursor Routes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgatlanchimpharma.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov
In the context of synthesizing 2-Bromo-4-methylnaphthalen-1-amine, a potential precursor would be 1,2-dibromo-4-methylnaphthalene. A selective Buchwald-Hartwig mono-amination at the C-1 position would yield the desired product. The selectivity of this reaction can often be controlled by the choice of ligand, base, and reaction conditions. Ammonia equivalents, such as benzophenone (B1666685) imine, can be used, followed by hydrolysis to furnish the primary amine. beilstein-journals.org The successful amination of the sterically hindered 2-bromo-13α-estrone 3-benzyl ether demonstrates the power of this methodology for complex aromatic systems. beilstein-journals.org
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 2-Bromo-13α-estrone derivative | Benzophenone imine | Pd(OAc)₂/X-Phos | KOt-Bu | 2-Amino-13α-estrone derivative | - | beilstein-journals.org |
| 1-Bromo-4-nitrobenzene | o-Toluidine | Pd(OAc)₂/BINAP | NaOt-Bu | N-(4-Nitrophenyl)-o-toluidine | 95 | wikipedia.org |
Note: This table presents data from relevant Buchwald-Hartwig amination reactions.
Multi-Step Convergent and Divergent Synthetic Routes
The synthesis of 2-Bromo-4-methylnaphthalen-1-amine can also be approached through more complex multi-step convergent or divergent strategies.
A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then combined in the final steps of the synthesis. For instance, a fragment containing the 4-methylnaphthalen-1-amine core could be prepared and then coupled with a bromine-containing fragment. However, a more plausible convergent approach would involve the synthesis of a suitably functionalized naphthalene precursor that allows for the sequential or one-pot introduction of the bromo and amino groups.
A divergent synthesis would begin with a common intermediate that can be elaborated into a variety of different products. Starting from 4-methylnaphthalen-1-amine, one could protect the amine and then perform a regioselective bromination as described in section 2.1.1. Alternatively, from a common intermediate like 2-bromo-4-methylnaphthalene, one could introduce the amino group via the nitration-reduction pathway (section 2.2.1) or potentially explore other amination methodologies. This divergent approach would allow for the synthesis of a library of related compounds for further studies.
Starting Material Selection and Derivatization
The choice of starting material is a crucial first step in the synthesis of 2-Bromo-4-methylnaphthalen-1-amine. The selection dictates the subsequent derivatization steps required to install the necessary functional groups. Common starting materials for the synthesis of substituted naphthalenes include naphthalene itself, substituted naphthalenes, or even simpler aromatic compounds that can be elaborated into the naphthalene ring system. nih.gov
One plausible synthetic route begins with a pre-functionalized naphthalene derivative. For instance, starting with a methylnaphthalene or a naphthalenamine allows for subsequent bromination and amination or bromination and methylation, respectively.
A potential pathway could involve the bromination of 4-methylnaphthalen-1-amine. The directing effects of the amino and methyl groups would influence the position of the incoming bromine atom. Alternatively, one could start with an appropriately substituted naphthalene precursor and introduce the amino group in a later step. For example, a synthetic sequence could start with 1-bromo-4-methylnaphthalene (B1266045), which would then undergo amination.
Another approach involves the construction of the substituted naphthalene ring from simpler precursors. For example, tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent have been shown to produce 1-aminonaphthalene derivatives. researchgate.net While this specific example leads to an ester at the 2-position, it illustrates the possibility of building the desired scaffold through cyclization reactions.
The derivatization steps often involve electrophilic aromatic substitution reactions. For instance, bromination can be achieved using various brominating agents. The conditions for these reactions, such as solvent and temperature, are optimized to ensure regioselectivity and minimize the formation of byproducts. umich.edu
A relevant synthetic strategy for a similar compound, 2-Bromo-4-nitro-naphthalen-1-ylamine, starts with 4-nitronaphthalen-1-amine. chemicalbook.com This starting material is then treated with N-bromosuccinimide in acetonitrile to introduce the bromine atom at the 2-position. chemicalbook.com This suggests that a similar strategy could be employed for 2-Bromo-4-methylnaphthalen-1-amine, potentially starting from 4-methylnaphthalen-1-amine.
A Chinese patent describes a multi-step synthesis of 4-bromonaphthalene-1-carbonitrile (B1283296) starting from 1-methylnaphthalene. google.com This process involves bromination of the benzene (B151609) ring, followed by bromination of the methyl group, a Sommelet reaction to form an aldehyde, oximation, and finally dehydration to the nitrile. google.com This highlights a strategy where functional group interconversions on a pre-brominated methylnaphthalene are used to build up complexity.
The following table outlines potential starting materials and the necessary derivatization steps:
| Starting Material | Derivatization Steps |
| 4-Methylnaphthalen-1-amine | Bromination |
| 1-Bromo-4-methylnaphthalene | Amination |
| 1-Methylnaphthalene | Bromination, then Amination |
| Naphthalen-1-amine | Methylation, then Bromination |
Catalytic Systems in 2-Bromo-4-methylnaphthalen-1-amine Synthesis
Catalytic systems play a pivotal role in modern organic synthesis, often enabling reactions that would otherwise be difficult or inefficient. In the context of synthesizing 2-Bromo-4-methylnaphthalen-1-amine, catalytic methods are particularly relevant for the amination step.
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. This method could be applied to the amination of 1-bromo-4-methylnaphthalene to introduce the amino group. Microwave-assisted palladium-catalyzed amination has been shown to be effective for the synthesis of 1-aminonaphthalenes from 1-bromonaphthalenes, often leading to improved yields compared to standard heating conditions. researchgate.net
Copper-catalyzed reactions also offer a viable alternative for amination. A cooperative palladium/copper catalytic system has been utilized in a one-pot method for preparing diamino-substituted naphthalene derivatives from aryl halides. researchgate.net
Furthermore, direct catalytic amination of naphthalene to naphthylamine has been achieved using vanadium catalysts. fao.orgrsc.org This one-step process presents a more atom-economical and environmentally friendly alternative to traditional nitration and reduction methods. fao.orgrsc.org Research has shown that a V₂O₅/HZSM-5 catalyst can facilitate the amination of naphthalene with hydroxylamine (B1172632) in an acidic medium, achieving a high yield of naphthylamine. rsc.org The active sites for this reaction are believed to be the Brønsted acid sites and the V-O-V and V=O bonds of the catalyst. fao.orgrsc.org
The table below summarizes various catalytic systems that could be employed in the synthesis:
| Reaction Type | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | High efficiency for C-N bond formation, applicable to a wide range of substrates. |
| Copper-Catalyzed Amination | Copper salt (e.g., CuI), Ligand (e.g., phenanthroline), Base | An alternative to palladium-catalyzed methods. |
| Direct Naphthalene Amination | Vanadium catalyst (e.g., V₂O₅/HZSM-5) | One-step process, high atom economy. fao.orgrsc.org |
| Silver-Catalyzed C-H Amination | Silver(I) catalyst, Picolinamide directing group | Enables direct amination of C-H bonds, proceeding under mild conditions without an external oxidant or base. mdpi.com |
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being incorporated into the synthesis of fine chemicals and pharmaceuticals. qualitas1998.net
In the synthesis of 2-Bromo-4-methylnaphthalen-1-amine, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org The direct catalytic amination of a brominated methylnaphthalene precursor would have a higher atom economy than a multi-step sequence involving protection and deprotection steps.
Use of Safer Chemicals: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the choice of solvents and reagents. For example, using greener solvents like water or avoiding highly toxic reagents is a key consideration. nih.gov
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure whenever possible contributes to this principle. researchgate.net Microwave-assisted synthesis can sometimes be more energy-efficient than conventional heating. researchgate.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. As discussed in the previous section, the use of palladium, copper, or vanadium catalysts for the amination step is a prime example of applying this principle. fao.orgrsc.org
Waste Reduction: Preventing waste is better than treating or cleaning it up after it has been created. This can be achieved through high-yielding reactions and by designing processes that minimize byproducts.
A one-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net The development of such a process for 2-Bromo-4-methylnaphthalen-1-amine would be a significant advancement in its green synthesis. Additionally, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach that is gaining traction in the synthesis of amines. uniovi.es
Reactivity and Reaction Mechanisms of 2 Bromo 4 Methylnaphthalen 1 Amine
Reactions at the Bromine Functionality
The primary site for synthetic modification on 2-Bromo-4-methylnaphthalen-1-amine is the carbon-bromine (C-Br) bond. The bromine atom serves as a versatile handle for introducing a wide array of substituents onto the naphthalene (B1677914) core, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and aryl bromides are common substrates for these transformations. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step (for Suzuki and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org While specific studies on 2-Bromo-4-methylnaphthalen-1-amine are not extensively documented, the reactivity can be inferred from studies on structurally similar bromo-naphthalene and bromo-aniline derivatives. researchgate.netnih.gov
The Suzuki-Miyaura coupling is a widely used reaction to form biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is valued for its mild conditions and tolerance of various functional groups. researchgate.net For a substrate like 2-Bromo-4-methylnaphthalen-1-amine, this reaction would enable the introduction of new aryl or vinyl groups at the C-2 position. The presence of the unprotected amino group in ortho-bromoanilines can be challenging, but successful couplings have been developed. nih.gov A typical catalytic system involves a palladium source like Pd(OAc)₂ or a preformed palladacycle, a phosphine (B1218219) ligand, and a base. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: These are general conditions reported for related substrates like ortho-bromoanilines and other bromo-naphthalenes, as specific data for 2-Bromo-4-methylnaphthalen-1-amine is not readily available in the cited literature.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CataCXium A Palladacycle | CataCXium A | Cs₂CO₃ | Dioxane / H₂O | 80 | researchgate.net |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene / H₂O | 60 | organic-chemistry.org |
| Pd(PPh₃)₄ | PPh₃ | t-BuOK | Toluene | 100 | researchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane / H₂O | 100 | acs.org |
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This method would allow for the introduction of an alkynyl substituent at the C-2 position of the naphthalene ring, creating conjugated arylalkyne structures. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org For aryl bromides, heating is often required to achieve good yields. libretexts.org
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. - Reflux | researchgate.net |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | Room Temp. | libretexts.org |
| Pd(OAc)₂ / PPh₃ | None (Copper-free) | Pyrrolidine | Pyrrolidine | Boiling | libretexts.org |
| NHC-Palladium Complex | CuI | Triethylamine | N/A | N/A | libretexts.org |
The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction results in the formation of a substituted alkene, where the aryl group from the halide replaces a vinylic hydrogen. organic-chemistry.org Applying this to 2-Bromo-4-methylnaphthalen-1-amine would yield a 2-alkenyl-4-methylnaphthalen-1-amine derivative. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates. organic-chemistry.org
Table 3: Representative Conditions for Heck Reaction with Aryl Bromides Note: This table presents general conditions for the Heck reaction of aryl bromides with olefins, as specific data for 2-Bromo-4-methylnaphthalen-1-amine is not available in the cited literature.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 100 | libretexts.org |
| Pd/C | None | NaOAc | DMF | 135 | organic-chemistry.org |
| Pd(OAc)₂ | DavePhos | n-Bu₄NOAc | Dioxane | 120 | organic-chemistry.org |
| Pd(L-proline)₂ | L-proline | K₂CO₃ | Water (Microwave) | N/A | organic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing aryl amines and would allow for the coupling of various secondary amines to the C-2 position of the 2-Bromo-4-methylnaphthalen-1-amine scaffold, leading to N,N'-disubstituted 2,1-naphthalenediamines. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide. wikipedia.orgresearchgate.net The choice of ligand is crucial and has evolved over time to accommodate a wider range of substrates and milder reaction conditions. wikipedia.orgorganic-chemistry.org
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | wikipedia.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | acs.org |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | Room Temp. - 100 | wikipedia.org |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | researchgate.net |
Nucleophilic Substitution Pathways
While palladium-catalyzed reactions are the dominant pathway for modifying aryl halides, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. For SNAr to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). In 2-Bromo-4-methylnaphthalen-1-amine, the amino group is electron-donating and the methyl group is weakly electron-donating, which deactivates the ring towards nucleophilic attack.
However, reactions of other bromo-nitro-naphthalene or bromo-nitro-pyridine systems with amines have been shown to proceed via nucleophilic substitution. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to substitution products. researchgate.net In a highly activated system like 1-dialkylamino-2,4-dinitronaphthalene, the dialkylamino group can be displaced by primary amines. This indicates that with sufficient activation, a group at C-1 can be substituted. For 2-Bromo-4-methylnaphthalen-1-amine, direct nucleophilic displacement of the bromine by amines is generally unfavorable without a catalyst due to the electron-rich nature of the naphthalene ring system. The reaction would likely require harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is less common for naphthalene systems compared to benzene (B151609).
Grignard and Organolithium Reagent Chemistry
The presence of a bromine atom on the naphthalene ring allows for the formation of organometallic reagents, such as Grignard and organolithium reagents. These reactions are fundamental in carbon-carbon bond formation.
Grignard Reagent Formation:
Treatment of 2-Bromo-4-methylnaphthalen-1-amine with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (1-amino-4-methylnaphthalen-2-yl)magnesium bromide. leah4sci.comadichemistry.commnstate.edumasterorganicchemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com It is crucial to use anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. leah4sci.commnstate.edu The amine group, being acidic, could potentially react with the formed Grignard reagent. Therefore, protection of the amine group, for instance by acylation, may be necessary prior to the Grignard reagent formation to prevent self-quenching.
| Reactant | Reagent | Solvent | Product |
| 2-Bromo-4-methylnaphthalen-1-amine (amine-protected) | Mg | Diethyl ether or THF | (1-(protected-amino)-4-methylnaphthalen-2-yl)magnesium bromide |
Organolithium Reagent Formation:
Similarly, an organolithium reagent can be prepared by reacting 2-Bromo-4-methylnaphthalen-1-amine with an organolithium compound, typically n-butyllithium, in an anhydrous, non-protic solvent at low temperatures. This is a metal-halogen exchange reaction. As with Grignard reagents, the amine group's acidity necessitates protection to avoid side reactions. The resulting organolithium compound is a potent nucleophile and a strong base.
| Reactant | Reagent | Solvent | Product |
| 2-Bromo-4-methylnaphthalen-1-amine (amine-protected) | n-Butyllithium | Anhydrous ether or THF | (1-(protected-amino)-4-methylnaphthalen-2-yl)lithium |
These organometallic intermediates are highly valuable in synthesis, enabling the introduction of a wide array of electrophiles to the naphthalene core.
Reactions at the Primary Amine Functionality
The primary amine group is a key site of reactivity, participating in a range of reactions including acylation, sulfonylation, alkylation, arylation, diazotization, and condensation.
Acylation: The primary amine of 2-Bromo-4-methylnaphthalen-1-amine can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. libretexts.org This acylation is also a common strategy for protecting the amine group during other transformations. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction, known as the Hinsberg test, can be used to differentiate between primary, secondary, and tertiary amines. libretexts.org
| Reaction | Reagent | Product Type |
| Acylation | Acyl chloride or Anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
Alkylation: The nucleophilic primary amine can undergo N-alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is a more effective method. masterorganicchemistry.com Iridium and ruthenium complexes have also been shown to catalyze the N-methylation of naphthalen-2-amine. acs.org
Arylation: N-arylation can be achieved through various methods, including copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgnih.govnih.gov These reactions couple the amine with an aryl halide to form a diarylamine. Transition-metal-free N-arylation using o-silylaryl triflates in the presence of cesium fluoride (B91410) has also been reported. nih.gov
| Process | Typical Reagents | Product Type |
| Alkylation | Alkyl halide | Secondary and/or Tertiary Amine |
| Arylation | Aryl halide, Copper or Palladium catalyst | Diarylamine |
The primary aromatic amine of 2-Bromo-4-methylnaphthalen-1-amine can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. mnstate.edu
The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often catalyzed by a copper(I) salt. wikipedia.orgbyjus.com This allows for the introduction of a range of substituents onto the naphthalene ring.
Examples of Sandmeyer Reactions:
Chlorination: Treatment with CuCl yields 2-bromo-1-chloro-4-methylnaphthalene. wikipedia.org
Bromination: Treatment with CuBr would lead to 1,2-dibromo-4-methylnaphthalene. wikipedia.orgnih.gov
Cyanation: Treatment with CuCN introduces a nitrile group, forming 2-bromo-4-methylnaphthalene-1-carbonitrile. wikipedia.org
The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. iiste.orgresearchgate.netnih.govresearchgate.netijacskros.commasterorganicchemistry.com This reaction typically involves heating the reactants in an appropriate solvent, often with acid or base catalysis to facilitate the dehydration. iiste.org The formation of the C=N double bond is a reversible process. masterorganicchemistry.com
Schiff bases derived from naphthalen-1-amines have been synthesized and characterized, demonstrating the feasibility of this reaction for 2-Bromo-4-methylnaphthalen-1-amine. iiste.orgresearchgate.net For example, the condensation of 1-naphthylamine (B1663977) with various aldehydes has been reported to proceed in good yields. iiste.org
| Reactant 1 | Reactant 2 | Product Type |
| 2-Bromo-4-methylnaphthalen-1-amine | Aldehyde or Ketone | Imine (Schiff Base) |
Reactions at the Methyl Group
The methyl group on the naphthalene ring is also a site for chemical modification, primarily through oxidation and halogenation reactions.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including an alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of methylnaphthalenes can be initiated by cytochrome P450 monooxygenases. nih.gov The oxidation of 2-methylnaphthalene (B46627) has been shown to yield 2-naphthoic acid derivatives. nih.gov The oxidation of naphthalene itself can lead to naphthoquinones or phthalic anhydride under strong oxidizing conditions. numberanalytics.com
Halogenation: The methyl group can undergo free-radical halogenation, for example, photobromination with molecular bromine, to yield bromomethyl or dibromomethyl derivatives. acs.orgacs.org This reaction typically proceeds with high selectivity for the side-chain over the aromatic ring, especially under photochemical conditions. acs.org The presence of a bromine atom on the ring may influence the reactivity of the methyl group.
| Reaction | Typical Reagents | Product Type |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Alcohol, Aldehyde, or Carboxylic Acid |
| Halogenation | Halogen (e.g., Br₂), light | Halomethylnaphthalene |
Benzylic Halogenation and Oxidation
The carbon of the methyl group is in a "benzylic" position, meaning it is directly attached to the aromatic naphthalene system. The C-H bonds at this position are weaker than those of a typical alkane due to the resonance stabilization of the radical intermediate that forms upon homolytic cleavage. libretexts.org This makes the methyl group susceptible to free-radical halogenation.
A standard reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals when initiated by light (hν) or a radical initiator like AIBN. libretexts.orgyoutube.com The reaction proceeds via a free-radical chain mechanism. youtube.com The key intermediate is a resonance-stabilized benzylic radical, which then reacts with molecular bromine to form the brominated product and a new bromine radical to continue the chain.
However, a significant challenge in applying this to 2-Bromo-4-methylnaphthalen-1-amine is chemoselectivity. The primary amine (-NH2) group is highly sensitive to oxidation and can react with NBS or other oxidizing agents. Under typical radical conditions, side reactions involving the amine or the electron-rich aromatic ring are possible.
Oxidation of the methyl group to a carboxylic acid is also a common benzylic reaction, typically achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Again, the powerful activating and oxidizable amino group presents a major challenge. It would likely be oxidized under these harsh conditions, making selective oxidation of the methyl group difficult without a suitable protecting group on the amine.
Table 1: Illustrative Conditions for Benzylic Bromination This table presents typical conditions for benzylic bromination on a related substrate, as direct experimental data for 2-Bromo-4-methylnaphthalen-1-amine is not readily available in the literature.
| Reagent | Initiator | Solvent | Temperature | Product Type |
| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl₄ | Reflux | Benzylic Bromide |
C-H Activation Strategies at the Methyl Position
Modern synthetic chemistry offers more sophisticated methods for functionalizing C-H bonds, including those at benzylic positions, through transition-metal catalysis. nih.gov These strategies can offer greater selectivity compared to traditional methods. Directed C-H activation, where a functional group on the molecule directs a metal catalyst to a specific C-H bond, is a powerful tool. nih.govresearchgate.net
For 2-Bromo-4-methylnaphthalen-1-amine, the primary amine group could potentially serve as a directing group. In the presence of a suitable transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium), the amine could coordinate to the metal center, positioning it to selectively activate a C-H bond of the nearby methyl group. nih.govrsc.org This could enable the introduction of various functional groups, such as aryl, alkyl, or alkoxy moieties, in a controlled manner. researchgate.net The development of such methods is a key area of research for creating complex molecules from simpler precursors. anr.frmdpi.com
Reactivity of the Naphthalene Core
The fused aromatic rings of the naphthalene core are susceptible to reactions that disrupt or modify their π-system, most notably electrophilic aromatic substitution and reduction.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic systems. The regiochemical outcome on a substituted naphthalene like 2-Bromo-4-methylnaphthalen-1-amine is determined by the combined directing effects of the existing substituents. imperial.ac.uk
The directing effects of the groups are as follows:
-NH₂ (Amino): A very strong activating group, ortho-, para-director due to its powerful +R (resonance) effect. libretexts.org
-CH₃ (Methyl): A weak activating group, ortho-, para-director due to hyperconjugation and a weak +I (inductive) effect. libretexts.org
-Br (Bromo): A deactivating group, ortho-, para-director due to its -I (inductive) effect outweighing its +R (resonance) effect. libretexts.org
The positions on the naphthalene ring available for substitution are C3, C5, C6, C7, and C8. The directing influences of the substituents must be analyzed in concert:
-NH₂ at C1: Strongly directs an incoming electrophile to the C2 and C4 positions. Since these are already substituted, its influence is diminished.
-Br at C2: Directs to C1 and C3. C1 is substituted. The C3 position is a potential site.
-CH₃ at C4: Directs to C3 and C5.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table predicts the most likely site of substitution based on an analysis of substituent directing effects.
| Position | Directing Influence From -NH₂ (C1) | Directing Influence From -Br (C2) | Directing Influence From -CH₃ (C4) | Predicted Outcome |
| C3 | N/A | Ortho (Favorable) | Ortho (Favorable) | Most Probable Site |
| C5 | N/A | N/A | Peri (Favorable) | Possible Site |
| C6, C7, C8 | N/A | N/A | N/A | Less Likely |
Hydrogenation and Reduction Methodologies
The naphthalene core can be reduced via catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comkhanacademy.org This reaction adds hydrogen atoms across the double bonds of the aromatic system. youtube.com
The reduction of naphthalenes can proceed in stages. Under milder conditions, it's often possible to selectively hydrogenate one of the two rings. In the case of 2-Bromo-4-methylnaphthalen-1-amine, the ring bearing the strongly activating amino group is more electron-rich and generally more resistant to reduction than the unsubstituted ring. Therefore, initial hydrogenation would be expected to occur on the C5-C8 ring to yield a tetralin derivative.
A significant competing reaction during catalytic hydrogenation is hydrogenolysis of the carbon-bromine bond. Catalysts like Palladium on Carbon (Pd/C) are highly effective at cleaving C-Br bonds, replacing the bromine atom with a hydrogen atom. This dehalogenation would likely occur under typical hydrogenation conditions, yielding 4-methylnaphthalen-1-amine (B1584152) or its hydrogenated derivatives.
Table 3: Potential Products of Catalytic Hydrogenation This table outlines the likely products from the catalytic hydrogenation of 2-Bromo-4-methylnaphthalen-1-amine based on established reactivity patterns.
| Reaction Type | Reagents & Conditions | Major Product(s) |
| Hydrogenation & Debromination | H₂, Pd/C, Ethanol, RT | 4-methylnaphthalen-1-amine and/or 5,6,7,8-Tetrahydro-4-methylnaphthalen-1-amine |
| Selective Hydrogenation | H₂, PtO₂, Acetic Acid | 2-Bromo-5,6,7,8-tetrahydro-4-methylnaphthalen-1-amine (potential for debromination) |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. nih.gov While one-dimensional NMR provides initial data on the chemical environment of protons and carbons, advanced methods like 2D NMR and solid-state NMR are required for a complete structural and dynamic picture of 2-Bromo-4-methylnaphthalen-1-amine.
Although specific experimental data for 2-Bromo-4-methylnaphthalen-1-amine is not extensively published, the expected outcomes can be detailed based on studies of analogous substituted naphthalenes and anilines. mdpi.comchemicalbook.com For instance, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic region would be complex due to the specific substitution pattern. 2D NMR techniques are crucial for assigning these signals unambiguously. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Bromo-4-methylnaphthalen-1-amine This table presents hypothetical data based on known values for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-NH₂ | ~4.5-5.5 (broad) | - |
| C2-Br | - | ~115-120 |
| C3-H | ~7.2-7.4 | ~125-128 |
| C4-CH₃ | ~2.3-2.5 | ~20-22 |
| C5-H | ~7.8-8.0 | ~126-129 |
| C6-H | ~7.4-7.6 | ~124-127 |
| C7-H | ~7.4-7.6 | ~124-127 |
| C8-H | ~7.9-8.1 | ~122-125 |
Conformational analysis of 2-Bromo-4-methylnaphthalen-1-amine focuses on the orientation of the amine (-NH₂) group relative to the naphthalene (B1677914) ring and the adjacent bromine atom. nih.gov The rotation around the C1-N bond can be hindered by the bulky bromine atom at the C2 position and the methyl group at the C4 position.
Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, would be particularly insightful. rsc.org By measuring the through-space interactions between protons, one could determine the preferred conformation. For example, an NOE correlation between the amine protons and the proton at the C8 position would suggest a conformation where the amine group is oriented away from the bromine atom. The relative populations of different conformers can be determined by analyzing coupling constants and chemical shifts in various solvents. nih.govfrontiersin.org
Dynamic NMR (DNMR) studies are employed to investigate the rates of conformational exchange. rsc.org For 2-Bromo-4-methylnaphthalen-1-amine, temperature-variable NMR experiments could reveal the energy barrier to rotation around the C1-N single bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the shape of these signals at different temperatures, the activation energy for the rotational process can be calculated, providing quantitative data on the molecule's flexibility.
Solid-state NMR (ssNMR) would provide information on the structure and dynamics in the crystalline state, where molecular motion is more restricted. mdpi.com It can reveal the presence of different polymorphs (crystal forms) and characterize the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. rsc.org
Vibrational Spectroscopy for Molecular Structure and Bonding (FTIR, Raman)
The FTIR and Raman spectra of 2-Bromo-4-methylnaphthalen-1-amine would exhibit characteristic absorption bands corresponding to its specific functional groups. Studies on structurally related compounds like 2-bromo-4-methylaniline (B145976) provide a strong basis for assigning these frequencies. nih.govnih.gov
N-H Stretching: The amine group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the naphthalene ring's carbon-carbon double bonds would produce a series of sharp bands between 1400 and 1650 cm⁻¹.
N-H Bending: The scissoring motion of the amine group is expected around 1600 cm⁻¹.
C-N Stretching: This vibration would be found in the 1250-1350 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-Bromo-4-methylnaphthalen-1-amine This table presents hypothetical data based on known values for similar functional groups.
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | Weak |
| N-H Symmetric Stretch | ~3360 | Weak |
| Aromatic C-H Stretch | ~3050 | Strong |
| Aliphatic C-H Stretch | ~2925 | Moderate |
| N-H Bending | ~1620 | Weak |
| Aromatic C=C Stretch | ~1580, ~1500, ~1450 | Strong |
| C-N Stretch | ~1300 | Moderate |
Vibrational spectroscopy can be used to probe the existence of different conformational isomers in a sample. chemrxiv.org The vibrational frequencies of a molecule are sensitive to its geometry. If multiple stable conformers exist, each will have a unique set of vibrational modes. By carefully analyzing the spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it may be possible to identify bands that are unique to each form. nih.gov Low-temperature matrix isolation spectroscopy could be used to trap and study individual conformers, providing clear experimental evidence for their existence and structure.
X-ray Crystallography of 2-Bromo-4-methylnaphthalen-1-amine and Its Derivatives
The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for 2-Bromo-4-methylnaphthalen-1-amine.
Key structural features to be determined would include:
The precise C-Br, C-N, and C-C bond lengths.
The bond angles around the substituted carbon atoms to assess the degree of ring distortion.
The torsion angle between the amine group and the naphthalene ring, which defines its orientation.
The intermolecular interactions in the crystal lattice, particularly hydrogen bonds formed by the amine group (N-H···N or N-H···Br) and potential π–π stacking interactions between the naphthalene rings of adjacent molecules. nih.gov
Table 3: Hypothetical X-ray Crystallographic Data for 2-Bromo-4-methylnaphthalen-1-amine This table presents plausible data based on known crystal structures of similar compounds.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.4 |
| b (Å) | ~9.3 |
| c (Å) | ~12.1 |
| β (°) | ~94 |
| Volume (ų) | ~1050 |
| Z (molecules/unit cell) | 4 |
| C1-C2 Bond Length (Å) | ~1.42 |
| C2-Br Bond Length (Å) | ~1.90 |
| C1-N Bond Length (Å) | ~1.38 |
This detailed structural information is invaluable for understanding the molecule's physical properties and reactivity.
Solid-State Molecular Packing and Intermolecular Interactions
Had the crystal structure of 2-Bromo-4-methylnaphthalen-1-amine been determined, an analysis of its solid-state packing would reveal how individual molecules arrange themselves in the crystal lattice. This would involve identifying the crystal system, space group, and the dimensions of the unit cell.
The primary focus would then shift to the non-covalent interactions that govern this packing arrangement. Key interactions expected for this molecule would include:
π-π Stacking: The extended aromatic system of the naphthalene core makes it a prime candidate for π-π stacking interactions. Analysis would involve measuring the centroid-to-centroid distances and the slip angles between adjacent naphthalene rings to characterize the nature and strength of these stabilizing interactions.
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules.
Understanding this intricate network of interactions is fundamental to predicting the material's physical properties, such as melting point, solubility, and mechanical strength.
Bond Length and Angle Precision Analysis
A solved crystal structure would provide a precise set of atomic coordinates, from which all intramolecular bond lengths and angles could be calculated with a high degree of accuracy.
A detailed data table would be generated to list these parameters.
Table 1: Hypothetical Selected Bond Lengths for 2-Bromo-4-methylnaphthalen-1-amine
| Bond | Length (Å) |
| C1-N1 | Value |
| C2-Br1 | Value |
| C4-C11(CH₃) | Value |
| C1-C2 | Value |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-C10 | Value |
| C1-C9 | Value |
| C9-C10 | Value |
Table 2: Hypothetical Selected Bond Angles for 2-Bromo-4-methylnaphthalen-1-amine
| Angle | Degree (°) |
| N1-C1-C2 | Value |
| Br1-C2-C1 | Value |
| C11-C4-C3 | Value |
| C1-C9-C10 | Value |
| C3-C4-C10 | Value |
This data would be compared to standard values for similar chemical environments to identify any significant deviations. For instance, steric hindrance between the bulky bromine atom, the methyl group, and the amine group could lead to distortions in the planarity of the naphthalene ring system and unusual bond angles. The C-Br and C-N bond lengths would be of particular interest, providing insight into the electronic effects of the substituents on the aromatic system.
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have markedly different physical properties. Without experimental data, it is impossible to know if 2-Bromo-4-methylnaphthalen-1-amine exhibits polymorphism.
If multiple crystal structures were available, a comparative analysis would be performed. This would involve examining the different packing arrangements and intermolecular interactions in each polymorph. Such a study is a cornerstone of crystal engineering, where the goal is to design and synthesize new crystalline materials with desired properties by controlling the intermolecular interactions. The study of how different solvent systems or crystallization conditions might lead to different polymorphs would be a key area of investigation.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through various theoretical models, a detailed picture of the electron distribution and energy levels can be constructed.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-Bromo-4-methylnaphthalen-1-amine can be precisely calculated. mdpi.comresearchgate.net
The optimization process would likely reveal a nearly planar naphthalene (B1677914) ring system. The presence of the bromine atom and the methyl and amine groups would induce minor distortions from perfect planarity due to steric and electronic effects. The C-Br bond length would be consistent with that of brominated aromatic compounds, while the C-N and C-C bonds of the methyl group would exhibit standard single bond characteristics. The geometry around the nitrogen atom of the amine group is expected to be trigonal pyramidal.
Table 1: Predicted Geometrical Parameters for 2-Bromo-4-methylnaphthalen-1-amine (Theoretical)
| Parameter | Predicted Value (Å/°) |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length | ~1.40 Å |
| C-C (methyl) Bond Length | ~1.52 Å |
| C-N-H Bond Angle | ~110-115° |
| Naphthalene Ring Dihedral Angle | < 5° |
| Note: These are estimated values based on typical DFT calculations for similar molecules. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ucsb.edusamipubco.com
For 2-Bromo-4-methylnaphthalen-1-amine, the HOMO is expected to be localized primarily on the naphthalene ring and the amine group, which are electron-rich regions. The lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO. Conversely, the LUMO is likely to be distributed over the naphthalene ring, with some contribution from the electron-withdrawing bromine atom.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The presence of the electron-donating amine and methyl groups would raise the HOMO energy, while the electron-withdrawing bromine atom would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.
Table 2: Predicted Frontier Molecular Orbital Energies for 2-Bromo-4-methylnaphthalen-1-amine (Theoretical)
| Orbital | Predicted Energy (eV) |
| HOMO | -5.0 to -5.5 eV |
| LUMO | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
| Note: These are estimated values based on FMO analysis of analogous aromatic amines and naphthalene derivatives. researchgate.netsamipubco.com |
Electrostatic Potential (ESP) surface maps provide a visual representation of the charge distribution within a molecule. libretexts.orgyoutube.com These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com
The ESP map of 2-Bromo-4-methylnaphthalen-1-amine would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The area around the nitrogen atom of the amine group, due to its lone pair of electrons, would exhibit a region of high negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. researchgate.net The hydrogen atoms of the amine group and, to a lesser extent, the methyl group would show regions of positive potential. The bromine atom, being electronegative, would also be surrounded by a region of negative potential, while the carbon atom attached to it would be more electropositive. The naphthalene ring itself would display a complex pattern of positive and negative potential, influenced by the attached functional groups. mdpi.com
Prediction of Reaction Mechanisms and Transition States
Computational chemistry can also be employed to explore the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them.
The synthesis of 2-Bromo-4-methylnaphthalen-1-amine likely involves multiple steps. For instance, a plausible route could involve the nitration of a methylnaphthalene, followed by reduction to the amine, and subsequent bromination. Computational modeling can be used to investigate the feasibility of different synthetic strategies by calculating the thermodynamics and kinetics of each reaction step. researchgate.net
For example, DFT calculations can be used to model the bromination of 4-methylnaphthalen-1-amine (B1584152). The calculations could help determine the most likely position of bromination by comparing the activation energies for the formation of different isomers. The model would likely confirm that the bromine atom preferentially adds to the 2-position due to the directing effects of the amine group.
By mapping the potential energy surface of a reaction, computational methods can provide detailed energetic profiles of reaction intermediates and transition states. This information is critical for understanding the reaction mechanism and identifying the rate-determining step. acs.org
In the context of the synthesis of 2-Bromo-4-methylnaphthalen-1-amine, a key step might be the Sandmeyer reaction if starting from a corresponding diazonium salt. Computational studies could model the decomposition of the diazonium intermediate and the subsequent reaction with a bromide source. The calculated energy barriers for these steps would provide insight into the reaction conditions required. mdpi.com Similarly, the energetic profiles for electrophilic aromatic substitution reactions, such as bromination, can be calculated to understand the regioselectivity of the reaction.
Applications of 2 Bromo 4 Methylnaphthalen 1 Amine As a Synthetic Precursor
Synthesis of Novel Naphthalene-Based Scaffolds
Naphthalene (B1677914) and its derivatives are prevalent motifs in medicinal chemistry and materials science, known for imparting favorable properties such as rigidity, lipophilicity, and fluorescence. The use of 2-bromo-4-methylnaphthalen-1-amine as a building block enables the construction of intricate naphthalene-based frameworks.
The dual reactivity of 2-bromo-4-methylnaphthalen-1-amine makes it an ideal starting point for the synthesis of complex, poly-functionalized organic molecules. The amino group can be readily transformed into a variety of other functional groups, while the bromo group is amenable to carbon-carbon and carbon-heteroatom bond formation.
A common strategy involves the palladium-catalyzed cross-coupling reactions at the bromine-substituted position. nih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. nih.govwikipedia.orgorganic-chemistry.org For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a new aryl or heteroaryl substituent, significantly increasing the molecular complexity.
Table 1: Hypothetical Suzuki-Miyaura Coupling of 2-Bromo-4-methylnaphthalen-1-amine
| Entry | Arylboronic Acid | Catalyst | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Methyl-2-phenylnaphthalen-1-amine |
| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Methyl-2-(thiophen-2-yl)naphthalen-1-amine |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-Methyl-2-(pyridin-3-yl)naphthalen-1-amine |
Subsequently, the amino group can be derivatized. For example, acylation of the amino group followed by further functionalization can lead to the creation of novel amide-containing naphthalene scaffolds, which have been explored for their biological activities. ekb.eg
Polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics. nih.gov The naphthalene core of 2-bromo-4-methylnaphthalen-1-amine can be extended to form larger PAH systems.
Incorporation into Advanced Organic Materials
The unique photophysical and electronic properties of the naphthalene ring system make it a desirable component in advanced organic materials. 2-Bromo-4-methylnaphthalen-1-amine serves as a key precursor for the synthesis of fluorescent probes, polymers, and ligands for coordination chemistry.
Naphthalene derivatives are often fluorescent, and their emission properties can be tuned by the introduction of various substituents. nih.gov The amino and bromo groups on 2-bromo-4-methylnaphthalen-1-amine provide convenient points for modification to create novel fluorescent probes and dyes.
For example, the amino group can be reacted with various aldehydes to form Schiff bases, which can exhibit interesting photophysical properties and act as "turn-on" fluorescent sensors. mdpi.com Furthermore, the bromo group can be utilized in Sonogashira coupling reactions to introduce alkyne-containing fluorophores, extending the conjugation and shifting the emission wavelength. organic-chemistry.org
Table 2: Potential Functionalization of 2-Bromo-4-methylnaphthalen-1-amine for Fluorescent Probes
| Reaction Type | Reagent | Resulting Functional Group | Potential Application |
| Schiff Base Formation | Salicylaldehyde | Imine | Turn-on fluorescent sensor for aldehydes |
| Sonogashira Coupling | Ethynylpyrene | Pyrene-alkyne | Ratiometric fluorescent probe |
| Buchwald-Hartwig Amination | Carbazole | N-Aryl amine | Blue-emitting fluorophore |
The synthesis of such probes often involves a multi-step sequence where the bromine is first replaced via a cross-coupling reaction, followed by modification of the amino group, or vice versa, to achieve the desired sensor or dye molecule.
The bifunctional nature of 2-bromo-4-methylnaphthalen-1-amine makes it a suitable monomer for the synthesis of novel polymers. The amino and bromo groups can participate in various polymerization reactions. For instance, palladium-catalyzed polycondensation reactions, such as Suzuki or Buchwald-Hartwig polymerizations, can be employed.
In a hypothetical scenario, a self-polycondensation of a derivative of 2-bromo-4-methylnaphthalen-1-amine, where the amino group is protected and then deprotected in situ, could lead to the formation of a poly(aminonaphthalene). Alternatively, co-polymerization with other bifunctional monomers could be used to create polymers with tailored structures and functionalities.
For example, a Suzuki coupling with a pyridine-boronic acid derivative would yield a bidentate N,N'-ligand. Similarly, a Sonogashira coupling with an ethynyl-substituted phosphine (B1218219) could create a P,N-bidentate ligand. These types of ligands are of great interest in coordination chemistry and catalysis for their ability to stabilize metal centers and influence the outcome of chemical reactions. The synthesis of such ligands from bromo-amino precursors is a common strategy in the field.
Development of Specialized Chemical Reagents
The strategic placement of the amino and bromo substituents on the naphthalene scaffold of 2-Bromo-4-methylnaphthalen-1-amine makes it a valuable starting material for the synthesis of a variety of specialized chemical reagents. The amino group serves as a versatile handle for a wide range of chemical transformations, while the bromine atom can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of diverse functionalities.
One key area of application is in the synthesis of novel ligands for coordination chemistry. The amine functionality can be readily converted into Schiff bases through condensation with various aldehydes and ketones. asianpubs.orgresearchgate.netiosrjournals.orgekb.egbibliomed.org These Schiff base ligands, featuring the bulky and electronically tunable brominated methylnaphthalene moiety, can then be used to chelate with various metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties, making them valuable as specialized reagents in chemical synthesis or as functional materials.
Furthermore, the diazonium salt derived from 2-Bromo-4-methylnaphthalen-1-amine is a pivotal intermediate for the creation of a broad spectrum of azo dyes. nih.govunb.casphinxsai.com By coupling this diazonium salt with different aromatic compounds, a diverse library of dyes with varying colors and properties can be synthesized. researchgate.net These dyes can find applications not only as colorants but also as pH indicators or redox-active molecules, thereby functioning as specialized chemical probes.
The inherent fluorescence of the naphthalene core can be modulated and enhanced through chemical derivatization, opening the door to the development of fluorescent probes. By reacting the amino group with fluorogenic reagents or by incorporating the entire molecule into larger conjugated systems, it is possible to design and synthesize probes for the detection of specific analytes, including metal ions or biologically relevant molecules. nih.govnih.govmdpi.com The presence of the bromine atom offers an additional site for modification to fine-tune the photophysical properties of these probes.
Table 1: Potential Specialized Reagents Derived from 2-Bromo-4-methylnaphthalen-1-amine
| Reagent Type | Synthetic Approach | Potential Applications |
| Schiff Base Ligands | Condensation of the amine with aldehydes/ketones | Catalysis, materials science, metal ion sensing |
| Azo Dyes | Diazotization followed by coupling with aromatic compounds | Colorants, pH indicators, redox sensors |
| Fluorescent Probes | Derivatization of the amine or incorporation into larger systems | Analyte detection, bio-imaging |
Pathways to Supramolecular Assembly Components
The structure of 2-Bromo-4-methylnaphthalen-1-amine provides a foundation for the design of molecules capable of participating in supramolecular assembly. The naphthalene unit itself is known to engage in π-π stacking interactions, a key driving force for the self-organization of molecules into larger, ordered structures. researchgate.net
By strategically modifying the amine and bromo positions, it is possible to introduce functional groups that can direct the self-assembly process through specific non-covalent interactions such as hydrogen bonding, halogen bonding, or metal coordination. For instance, the introduction of long alkyl chains at the amine or via substitution of the bromine atom can lead to the formation of amphiphilic molecules. These molecules can self-assemble in solution to form micelles, vesicles, or other ordered aggregates.
The synthesis of liquid crystals is another promising avenue. The rigid, calamitic (rod-like) shape of the naphthalene core is a common feature in many liquid crystalline compounds. By attaching appropriate mesogenic units to the 2-Bromo-4-methylnaphthalen-1-amine scaffold, it is possible to create materials that exhibit liquid crystalline phases. researchgate.net The specific nature of the substituents will influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.
Furthermore, the molecule can serve as a building block for more complex, well-defined supramolecular architectures such as macrocycles or cages. Through multi-step synthetic sequences, the amine and bromo functionalities can be used as anchor points to connect multiple 2-Bromo-4-methylnaphthalen-1-amine units or to link them to other molecular components. mdpi.com These larger structures can be designed to have specific shapes and to bind guest molecules, functioning as molecular hosts in host-guest chemistry.
Table 2: Supramolecular Components Derived from 2-Bromo-4-methylnaphthalen-1-amine
| Component Type | Key Structural Features | Driving Forces for Assembly | Potential Applications |
| Amphiphiles | Naphthalene core with appended hydrophilic and hydrophobic groups | Hydrophobic effect, π-π stacking | Drug delivery, nanotechnology |
| Liquid Crystals | Rigid naphthalene core with mesogenic side chains | Anisotropic intermolecular forces | Display technologies, sensors |
| Macrocycles/Cages | Covalently linked multiple naphthalene units | Pre-organized structure, host-guest interactions | Molecular recognition, catalysis |
Future Research Directions and Prospects
Exploration of Novel Catalytic Transformations
The reactivity of the bromo and amino functional groups on the naphthalene (B1677914) core presents significant opportunities for novel catalytic transformations. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a primary area for future exploration. The Buchwald-Hartwig amination, for instance, allows for the formation of new carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. beilstein-journals.org Future work could focus on coupling 2-Bromo-4-methylnaphthalen-1-amine with a diverse range of amines, amides, and nitrogen-containing heterocycles to generate extensive libraries of new compounds. nih.govresearchgate.net Research into optimizing catalyst systems, such as employing specific phosphine (B1218219) ligands (e.g., Xantphos), can lead to higher yields and broader substrate scope under milder conditions. beilstein-journals.org
Furthermore, the development of oxidative cross-coupling reactions represents a promising frontier. These reactions could enable the direct C-H functionalization of the naphthalene ring or the α-position of the methyl group, offering more atom-economical synthetic routes. rsc.org Investigating the use of different oxidants and palladium catalysts could lead to the synthesis of complex, poly-functionalized naphthalene derivatives that are otherwise difficult to access. rsc.org The exploration of catalyst-loading effects, aiming to reduce the amount of expensive metal catalysts required, will also be crucial for developing more sustainable and industrially viable processes. researchgate.net
| Catalytic Reaction Type | Reacting Group on Substrate | Potential Coupling Partner | Key Catalyst/Ligand System | Anticipated Product Class |
| Buchwald-Hartwig Amination | -Br | Amines, Amides, N-Heterocycles | Palladium / Xantphos | Di- and Tri-amino-naphthalenes |
| Suzuki Coupling | -Br | Aryl/Vinyl Boronic Acids | Palladium / Phosphine Ligands | Aryl-substituted Naphthalenes |
| Sonogashira Coupling | -Br | Terminal Alkynes | Palladium / Copper | Alkynyl-naphthalenes |
| Heck Coupling | -Br | Alkenes | Palladium | Alkenyl-naphthalenes |
| Oxidative C-H Activation | Naphthalene C-H | Arylating Agents | Palladium / Oxidant | Poly-substituted Naphthalenes |
Integration into Flow Chemistry Systems
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. nih.gov The synthesis and derivatization of 2-Bromo-4-methylnaphthalen-1-amine are well-suited for integration into flow chemistry systems. Future research can focus on developing multi-step, continuous-flow processes where the initial synthesis of the target compound is followed immediately by subsequent derivatization reactions in a single, uninterrupted sequence. nih.gov
For example, a flow reactor could be designed for the bromination of a precursor, followed by a C-N coupling reaction in a subsequent reactor module without the need for isolating intermediates. nih.gov Such systems have been successfully implemented for the synthesis of complex molecules like imatinib, where reactions involving structurally similar compounds like 3-bromo-4-methylaniline (B27599) were performed in flow. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes, allowing for easy product separation and catalyst recycling. nih.gov The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields and selectivities compared to batch reactions. nih.gov
Theoretical Advancements in Predicting Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, guiding experimental design and saving significant laboratory resources. Density Functional Theory (DFT) calculations are particularly valuable for elucidating the electronic properties of naphthalene derivatives. nih.govbohrium.com Future theoretical studies on 2-Bromo-4-methylnaphthalen-1-amine can provide deep insights into its chemical behavior.
By modeling the effects of the -Br, -NH2, and -CH3 substituents on the electron distribution within the naphthalene ring system, researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. Studies have shown that the amino (-NH2) group, in particular, significantly reduces the HOMO-LUMO energy gap in naphthalene systems, which has direct implications for the molecule's potential use in organic electronics. nih.govresearchgate.net Furthermore, theoretical models can be used to investigate reaction mechanisms, such as the stepwise versus concerted pathways for the dissociation of the carbon-bromine bond during reduction reactions. mdpi.com This understanding can help in optimizing conditions for reactions involving the cleavage of the C-Br bond. mdpi.com
| Theoretical Parameter | Significance for 2-Bromo-4-methylnaphthalen-1-amine | Relevant Computational Method |
| HOMO-LUMO Energy Gap | Predicts electronic transition energy, reactivity, and suitability for semiconductor applications. researchgate.net | Density Functional Theory (DFT) nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | DFT |
| Bond Dissociation Energy (BDE) | Predicts the stability of the C-Br bond and the feasibility of its cleavage in reactions. mdpi.com | DFT |
| Reaction Pathway Modeling | Elucidates mechanisms of catalytic cycles and predicts transition state energies. mdpi.com | DFT, Ab initio methods |
Potential for Bio-Inspired Synthesis Strategies
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. While specific enzymatic routes for 2-Bromo-4-methylnaphthalen-1-amine are not yet established, this remains a fertile area for future research. The development of bio-inspired strategies could lead to more sustainable and efficient synthetic pathways.
Future investigations could explore the use of enzymes for key bond-forming reactions. bohrium.com For example, engineered aminotransferases could potentially be used for the regioselective introduction of the amino group onto a naphthalene precursor. Halogenase enzymes could offer a highly specific method for bromination, avoiding the need for harsh reagents and minimizing the formation of regioisomeric byproducts. The broader field of biocatalysis is rapidly advancing, with new enzymes being discovered and existing ones being engineered for novel reactivity, opening up possibilities for their application in the synthesis of complex aromatic compounds. bohrium.com
Expanding the Scope of Derivatives for Materials Science Applications (Focus on Synthesis)
The unique electronic and structural features of 2-Bromo-4-methylnaphthalen-1-amine make it an excellent starting point for the synthesis of novel materials with applications in electronics and photonics. echemi.com The presence of the bromine atom provides a reactive handle for extending the π-conjugated system through cross-coupling reactions, a key strategy in the design of organic electronic materials.
A significant future direction is the synthesis of novel dyes. The amino group can be readily diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. researchgate.netresearchgate.net By carefully selecting the coupling partners, the color and photophysical properties of these dyes can be finely tuned. Furthermore, the synthesis of derivatives for use as organic semiconductors is a particularly promising avenue. Computational studies suggest that the presence of an amino group on the naphthalene core can significantly lower the HOMO-LUMO gap, a desirable characteristic for semiconductor materials. researchgate.net Synthetic strategies will focus on using the bromo- and amino- functionalities to build larger, conjugated structures, such as oligomers and polymers, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). echemi.com
Q & A
Q. What are the primary methods for confirming the structural identity of 2-Bromo-4-methylnaphthalen-1-amine?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related brominated naphthylamine derivatives have been resolved using SHELX software, with R-factors < 0.1 and data-to-parameter ratios > 10:1 to ensure precision . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, can corroborate substituent positions, while mass spectrometry confirms molecular weight.
Q. How can researchers safely handle 2-Bromo-4-methylnaphthalen-1-amine in laboratory settings?
Due to the bromine substituent and aromatic amine group, strict safety protocols are required:
- Use fume hoods to avoid inhalation of fine particles .
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store in airtight containers away from oxidizing agents to prevent hazardous reactions .
Q. What synthetic routes are commonly employed to prepare 2-Bromo-4-methylnaphthalen-1-amine?
A typical approach involves:
- Bromination of 4-methylnaphthalen-1-amine using -bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield optimization through stoichiometric adjustments and reaction time monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 2-Bromo-4-methylnaphthalen-1-amine derivatives?
Conflicting NMR or mass spectrometry results may arise from tautomerism or impurities. Strategies include:
Q. What role does 2-Bromo-4-methylnaphthalen-1-amine play in catalytic cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling:
Q. How can computational modeling enhance the study of 2-Bromo-4-methylnaphthalen-1-amine's reactivity?
Density functional theory (DFT) calculations can:
- Predict regioselectivity in electrophilic substitution reactions.
- Simulate transition states for bromine displacement in cross-coupling reactions.
- Validate experimental spectroscopic data through orbital energy comparisons .
Q. What challenges arise in analyzing the biological activity of 2-Bromo-4-methylnaphthalen-1-amine?
- Toxicity : The aromatic amine group may exhibit mutagenic potential, requiring Ames testing .
- Solubility : Low aqueous solubility necessitates DMSO or PEG-based formulations for in vitro assays .
- Metabolic Stability : Cytochrome P450 interactions should be assessed via liver microsome studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
